molecular formula C11H11NO2 B2844823 6-methoxy-1-methylquinolin-4(1H)-one CAS No. 1210898-48-8

6-methoxy-1-methylquinolin-4(1H)-one

Cat. No.: B2844823
CAS No.: 1210898-48-8
M. Wt: 189.214
InChI Key: CPCYXHAGDYVVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities and Mechanisms

A study by Cui et al. (2017) highlighted the antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited significant antiproliferative activity across the NIH-NCI 60 human tumor cell line panel. This compound and its analogs act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and showing potential as a novel class of anticancer agents (Cui et al., 2017).

Apoptosis Induction in Cancer Treatment

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was discovered by Sirisoma et al. (2009) as a potent apoptosis inducer with excellent blood-brain barrier penetration. This compound is efficacious in various cancer models, underlining its potential as an anticancer development candidate (Sirisoma et al., 2009).

Tubulin Polymerization Inhibitors

Wang et al. (2014) optimized 4-(N-cycloamino)phenylquinazolines, yielding compounds with high cytotoxic activity against cancer cells by inhibiting tubulin polymerization. This research provides a framework for developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).

Photophysical Studies

The photophysical properties of 6-methoxyquinoline and its derivatives were studied by Poizat et al. (2004), focusing on their dynamics in various solvents. This research contributes to understanding the fundamental processes underlying excited-state proton transfer and could inform the development of photonic materials (Poizat et al., 2004).

Fluorescent Labeling and Biomedical Analysis

6-Methoxy-4-quinolone was identified as a stable fluorophore with strong fluorescence across a wide pH range, making it useful for biomedical analysis. Hirano et al. (2004) demonstrated its application as a fluorescent labeling reagent, highlighting its potential for detecting carboxylic acids (Hirano et al., 2004).

Properties

IUPAC Name

6-methoxy-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCYXHAGDYVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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